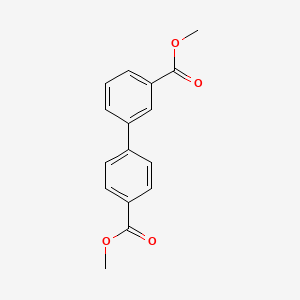

Dimethyl biphenyl-3,4'-dicarboxylate

説明

BenchChem offers high-quality Dimethyl biphenyl-3,4'-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl biphenyl-3,4'-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

methyl 3-(4-methoxycarbonylphenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-19-15(17)12-8-6-11(7-9-12)13-4-3-5-14(10-13)16(18)20-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WECHJLDENFZQRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6069038 | |

| Record name | [1,1'-Biphenyl]-3,4'-dicarboxylic acid, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6069038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55676-76-1 | |

| Record name | 3,4′-Dimethyl [1,1′-biphenyl]-3,4′-dicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55676-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,1'-Biphenyl)-3,4'-dicarboxylic acid, 3,4'-dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055676761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1,1'-Biphenyl]-3,4'-dicarboxylic acid, 3,4'-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [1,1'-Biphenyl]-3,4'-dicarboxylic acid, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6069038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl [1,1'-biphenyl]-3,4'-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.299 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Dimethyl Biphenyl-3,4'-Dicarboxylate: Physicochemical Profiling and Structural Characterization

Executive Summary

Dimethyl biphenyl-3,4'-dicarboxylate (CAS: 55676-76-1) is a structural isomer of the widely recognized hepatoprotective agent Bifendate (Dimethyl 4,4'-biphenyldicarboxylate). While the 4,4'-isomer is the primary pharmaceutical active pharmaceutical ingredient (API) used for lowering alanine aminotransferase (ALT) levels in chronic hepatitis, the 3,4'-isomer serves a critical role in Structure-Activity Relationship (SAR) studies and impurity profiling during drug development.

This technical guide provides the exact physicochemical specifications for the 3,4'-isomer, outlines the synthetic logic required for its asymmetric construction, and details analytical protocols to distinguish it from its symmetric counterparts.

Physicochemical Core Data

The following data establishes the baseline identity for Dimethyl biphenyl-3,4'-dicarboxylate. Note that while the molecular weight and formula are identical to the 4,4'-isomer, the physical properties (melting point, solubility, and retention time) differ due to the loss of symmetry.

| Property | Specification | Notes |

| Chemical Name | Dimethyl biphenyl-3,4'-dicarboxylate | Asymmetric diester |

| CAS Registry Number | 55676-76-1 | Distinct from 4,4' (792-74-5) and 3,3' (1751-97-9) |

| Molecular Formula | ||

| Molecular Weight | 270.28 g/mol | Exact Mass: 270.0892 |

| Structural Core | Biphenyl | Esters at meta (3) and para (4') positions |

| Predicted LogP | ~3.8 - 4.2 | Highly lipophilic; low aqueous solubility |

| Appearance | White to off-white crystalline solid |

Isomeric Context (Impurity Profiling)

In the synthesis of Bifendate (4,4'), the 3,4'-isomer can form as a regioisomeric impurity if the starting materials (e.g., methyl benzoate derivatives) undergo non-selective coupling or if 3-substituted contaminants are present. Distinguishing these isomers is critical for QC release.

Synthetic Route: Asymmetric Cross-Coupling

Unlike the symmetric 4,4'-isomer, which can be synthesized via oxidative coupling of identical subunits, the 3,4'-isomer requires a regioselective approach . The most robust method for research-grade synthesis is Suzuki-Miyaura Cross-Coupling .

Reaction Logic

The synthesis couples a meta-substituted phenyl halide with a para-substituted phenyl boronic acid. This ensures the esters end up at the 3 and 4' positions, respectively.

Reagents:

-

Electrophile: Methyl 3-bromobenzoate (

) -

Nucleophile: (4-(Methoxycarbonyl)phenyl)boronic acid (

) -

Catalyst:

or -

Base:

or

Synthetic Workflow Diagram

Figure 1: Regioselective synthesis pathway for the 3,4'-isomer via Suzuki coupling, minimizing symmetric homocoupling.

Analytical Protocol: Isomer Separation (HPLC)

Researchers developing biphenyl-based hepatoprotectants must validate methods to separate the 3,4' isomer from the 4,4' active drug. The following HPLC method is designed for high-resolution separation of these regioisomers.

Method Parameters[3][4][5][6]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),

, -

Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (aromatic core) and 278 nm (ester conjugation).

-

Temperature:

.

Gradient Profile

| Time (min) | % Mobile Phase B | Rationale |

| 0.0 | 40% | Initial equilibration |

| 15.0 | 80% | Linear ramp to elute lipophilic esters |

| 20.0 | 90% | Column wash |

| 20.1 | 40% | Re-equilibration |

Expected Elution Order

Due to the "linear" planar nature of the 4,4'-isomer allowing for denser packing and interaction with the C18 stationary phase, it typically retains longer than the "kinked" 3,4'-isomer.

-

3,3'-isomer: Elutes first (most kinked/polar surface area exposure).

-

3,4'-isomer: Elutes second (Intermediate geometry).

-

4,4'-isomer (Bifendate): Elutes last (Most planar/lipophilic).

Biological & Pharmacological Context

While the 4,4'-isomer (Bifendate) is the clinically approved drug for lowering ALT in hepatitis B patients, the 3,4'-isomer is relevant for two reasons:

-

Structure-Activity Relationship (SAR): The hepatoprotective mechanism of DDB involves the stabilization of the hepatocellular membrane and induction of CYP450 enzymes. Research indicates that the symmetry of the 4,4' diesters is crucial for optimal binding to the microsomal target sites. The 3,4'-isomer typically shows reduced potency due to steric mismatch, making it a valuable negative control in mechanistic studies.

-

Metabolic Stability: The meta-ester (position 3) is often more susceptible to enzymatic hydrolysis than the para-ester, potentially altering the pharmacokinetic half-life compared to the 4,4' analog.

Mechanism of Action (General Class)

Figure 2: General mechanism of biphenyl dicarboxylates in hepatoprotection. The 3,4' isomer exhibits lower efficacy in the 'Target' binding step compared to the 4,4' isomer.

References

-

Sigma-Aldrich. (2024). Dimethyl biphenyl-3,4'-dicarboxylate Product Specification (CAS 55676-76-1).[1] Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for Dimethyl 4,4'-biphenyldicarboxylate (Bifendate). Link

-

Toronto Research Chemicals. (2024). Dimethyl Biphenyl-3,4'-dicarboxylate - Catalogue D472713.[1] Link

-

Li, H., et al. (2018). "Bifendate indirectly inhibits alanine transaminase release without direct interaction in vitro and in vivo."[2] Acta Poloniae Pharmaceutica. Link

-

Jain, P., et al. (2025).[2] "Scalable Synthesis of Dimethyl Biphenyl-4,4′-Dicarboxylate from Bio-Derived 4,4′-Dimethylbiphenyl." ACS Sustainable Chemistry & Engineering.[3] Link

Sources

Precision Engineering of Meta-Para Substituted Biphenyl Ester Building Blocks

Synthesis, Structural Dynamics, and Application in Materials & Medicinal Chemistry

Introduction: The Strategic "Kink" in Molecular Architecture

In the design of advanced functional materials and pharmacophores, the biphenyl ester motif is ubiquitous. However, the vast majority of literature focuses on the linear para-para (4,4') substitution pattern, which favors high crystallinity and rigid rod-like geometry. This guide focuses on the meta-para (3,4' or 4,3') substituted biphenyl esters—a structural class that introduces a critical "kink" into the molecular backbone.

This specific geometry offers two distinct advantages over its linear counterparts:

-

Solubility & Processability: The reduction in symmetry disrupts efficient crystal packing, significantly lowering melting points and enhancing solubility in organic solvents—a critical factor for solution-processed OLEDs and bioavailability in drug discovery.

-

Conformational Selectivity: In medicinal chemistry, the meta linkage allows the distal phenyl ring to access binding pockets that are sterically occluded for linear 4,4' analogs, often serving as a bioisostere for 1,3-disubstituted aromatic systems.

Retrosynthetic Logic & Synthetic Pathways

The synthesis of meta-para biphenyl esters presents a chemoselective challenge: preserving the labile ester functionality while forming the biaryl C-C bond. Two primary strategies exist: Route A (Biaryl Formation First) and Route B (Esterification First) .

Strategic Decision Matrix

The choice of route depends heavily on the sensitivity of the R-groups and the availability of starting materials.

Figure 1: Decision tree for selecting the optimal synthetic pathway based on functional group tolerance.

Experimental Protocols

Protocol A: The "Suzuki-First" Approach (Recommended for Labile Esters)

This protocol prioritizes the formation of the carbon-carbon bond using a Suzuki-Miyaura coupling before installing the ester, avoiding potential saponification side reactions.

Target: 4'-alkyl-3-hydroxybiphenyl (Intermediate)

Reagents:

-

3-Bromophenol (1.0 eq)

-

4-Alkylphenylboronic acid (1.2 eq)

-

Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)

-

K₂CO₃ (3.0 eq)

-

Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology:

-

Degassing: Charge a Schlenk flask with 3-bromophenol, boronic acid, and base. Evacuate and backfill with Argon (3x).

-

Solvation: Add degassed Dioxane/Water mixture. Bubble Argon through the solution for 10 minutes.

-

Catalysis: Add the Palladium catalyst quickly against a positive stream of Argon.

-

Reaction: Heat to 90°C for 12 hours. Monitor by TLC (Hexane/EtOAc 8:2). The spot for 3-bromophenol (

) should disappear. -

Workup (Critical): Cool to RT. Acidify with 1M HCl to pH 4 (to protonate the phenol). Extract with EtOAc (3x).[1] Wash organics with Brine.

-

Purification: Flash column chromatography (Silica gel).

Validation Point: The resulting 3-hydroxybiphenyl should show a characteristic IR broad peak at 3300-3400 cm⁻¹ (OH) and absence of C-Br stretches.

Protocol B: Steglich Esterification (Coupling the Building Blocks)

Once the biaryl core is synthesized (or if using Route B), the ester linkage is formed.

Reagents:

-

Biphenyl Alcohol/Acid partner (1.0 eq)[2]

-

Carboxylic Acid/Phenol partner (1.1 eq)

-

DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq)

-

DMAP (4-Dimethylaminopyridine) (10 mol%)

-

Solvent: Anhydrous DCM

Methodology:

-

Dissolve the carboxylic acid and DMAP in dry DCM under N₂.

-

Add the phenol/alcohol component.

-

Cool to 0°C. Add DCC dropwise (dissolved in minimal DCM).

-

Observation: A white precipitate (dicyclohexylurea, DCU) will form immediately.

-

Stir at RT for 12-24 hours.

-

Filtration: Filter off the DCU precipitate through a Celite pad.

-

Wash: Wash the filtrate with 0.5M HCl (remove DMAP), then saturated NaHCO₃ (remove unreacted acid).

Physicochemical Characterization: The Meta vs. Para Effect

The structural impact of shifting from a 4,4' to a 3,4' substitution pattern is profound. The table below summarizes the differences for a representative liquid crystal building block (e.g., cyanobiphenyl esters).

Table 1: Comparative Properties of Isomeric Biphenyl Esters

| Property | Para-Para (4,4') | Meta-Para (3,4') | Structural Cause |

| Melting Point | High (>120°C) | Moderate (60-90°C) | Symmetry breaking disrupts lattice energy. |

| Solubility (CHCl₃) | Low (<10 mg/mL) | High (>50 mg/mL) | "Kink" prevents tight π-π stacking. |

| Mesophase | Nematic/Smectic | Nematic (Narrower range) | Bent core destabilizes smectic layering. |

| UV Absorption | Red-shifted ( | Blue-shifted | Reduced conjugation length across the meta linkage. |

Applications in Drug Discovery & Materials[3][4][5]

Structure-Activity Relationship (SAR) Logic

In medicinal chemistry, the meta-para scaffold is often used to optimize the "fit" of a molecule within a receptor. While a 4,4' biphenyl might be too long or rigid, the 3,4' isomer can wrap around amino acid residues in the active site.

Figure 2: SAR optimization workflow utilizing the meta-para scaffold hop.

Liquid Crystals (Mesogens)

In liquid crystal displays (LCDs), pure 4,4' compounds often have melting points too high for room-temperature operation. Adding a percentage of meta-para substituted esters to a eutectic mixture depresses the melting point without destroying the liquid crystalline phase entirely, extending the operational temperature range of the device.

References

-

Suzuki-Miyaura Mediated Biphenyl Synthesis: A comprehensive review of boronate coupling partners and conditions for symmetric and asymmetric biaryls.

-

Source:3

-

-

Liquid Crystal Properties of Biphenyl Esters: Detailed analysis of synthesis and mesogenic behavior of alkyloxy-4,4'-biphenyl esters, providing a baseline for comparing meta-substituted analogs.

-

Source:4

-

-

Suzuki Coupling Protocol: Standardized bench protocol for coupling 1-bromo-4-substituted benzenes with phenylboronic acids.

-

Source:5

-

-

Biphenyls in Drug Design: Exploration of biphenyl scaffolds in Factor VIIa inhibitors, highlighting the importance of substitution p

-

Source:6

-

-

Regioselective Synthesis: Methods for synthesizing specific regiochemical isomers of biphenyl carboxyl

-

Source:7

-

Sources

- 1. Regioselective catalytic carbonylation and borylation of alkynes with aryldiazonium salts toward α-unsubstituted β-boryl ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. gala.gre.ac.uk [gala.gre.ac.uk]

- 4. 182.160.97.198:8080 [182.160.97.198:8080]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Design, synthesis, and structure-activity relationships of selective biphenyl antithrombotic tissue factor/factor VIIa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Precision Synthesis of Poly(ethylene biphenyl-3,4'-dicarboxylate) (PE-3,4'-BB)

Application Note: AN-POLY-34BB-01

High-Performance Polyester for Enhanced Barrier Applications

Executive Summary

This application note details the synthesis protocol for poly(ethylene biphenyl-3,4'-dicarboxylate) (PE-3,4'-BB), a semi-aromatic polyester engineered for high thermal stability and superior gas barrier properties.

While the symmetric isomer, poly(ethylene biphenyl-4,4'-dicarboxylate) (PEBB), exhibits exceptional crystallinity, its high melting point (

Target Audience: Polymer Chemists, Materials Scientists, and R&D Engineers in packaging and drug delivery systems.

Strategic Material Design

2.1 The "Kink" Effect: Structure-Property Causality

The selection of the 3,4'-isomer over the 4,4'-isomer is a deliberate disruption of symmetry.

-

4,4'-Linkage: Linear, rod-like packing

High Crystallinity -

3,4'-Linkage: Angled offset

Reduced Crystallinity

This modification allows the polymer to be melt-processed without thermal degradation, a critical requirement for scaling from lab to pilot production.

2.2 Reaction Pathway Visualization

The synthesis follows a two-stage melt polycondensation route: Transesterification (EI) followed by Polycondensation (PC) .

Figure 1: Reaction pathway for the synthesis of PE-3,4'-BB via melt transesterification.

Experimental Protocol

3.1 Materials & Reagents

| Component | Role | Purity Requirement | Notes |

| Dimethyl biphenyl-3,4'-dicarboxylate | Monomer (Diester) | > 99.5% | Synthesized from 3,4'-acid or sourced custom.[1] Impurities affect color. |

| Ethylene Glycol (EG) | Monomer (Diol) | Anhydrous, 99.8% | Use excess (2.2:1 molar ratio) to drive kinetics. |

| Zinc Acetate Dihydrate | EI Catalyst | 99.9% | Effective for transesterification. |

| Antimony Trioxide ( | PC Catalyst | 99.9% | Standard thermal stabilizer/catalyst. |

| Titanium Tetrabutoxide (TBT) | PC Co-Catalyst | 99% | Optional: Increases rate but risks yellowing. |

3.2 Synthesis Workflow

Stage 1: Transesterification (Ester Interchange)

-

Charging: Into a 250 mL stainless steel or glass reactor equipped with a mechanical stirrer, nitrogen inlet, and distillation column, charge:

-

0.1 mol Dimethyl biphenyl-3,4'-dicarboxylate (3,4'-DMBB).

-

0.22 mol Ethylene Glycol (2.2 molar excess).

- mol Zinc Acetate (catalyst).

-

-

Inerting: Purge the system with

(3 cycles of vacuum/nitrogen) to remove -

Heating: Ramp temperature to 200°C over 30 minutes under continuous

flow. -

Reaction: Methanol evolution begins at ~180°C. Gradually increase temperature to 240°C over 2 hours.

-

Checkpoint: Monitor the distillation receiver. Reaction is considered complete when >95% of theoretical methanol is collected.

-

Stage 2: Polycondensation (PC)

-

Catalyst Addition: Add Antimony Trioxide (

mol) dissolved in a small amount of EG.-

Note: If using TBT, add it here (10-20 ppm Ti).

-

-

Vacuum Ramp (Critical): Increase temperature to 280°C . Simultaneously, reduce pressure gradually over 45 minutes to prevent bumping/foaming.

-

Target: < 1 mbar (preferably 0.1 mbar).

-

-

Reaction: Hold at 280-285°C under high vacuum for 2–3 hours.

-

Torque Monitoring: The reaction is finished when the stirrer torque reaches a plateau (indicating constant melt viscosity).

-

-

Discharge: Break vacuum with

. Extrude the polymer melt into an ice-water bath to quench. Pelletize the strand.

Process Control & Logic

The following diagram illustrates the critical process parameters (CPP) required to manage the delicate balance between chain growth and thermal degradation.

Figure 2: Process control logic for temperature and pressure ramping.

Characterization & Expected Properties

Upon synthesis, the polymer must be validated against the following specifications.

| Property | Method | Expected Value | Significance |

| Intrinsic Viscosity (IV) | Ubbelohde Viscometer (in Phenol/TCE) | 0.5 – 0.7 dL/g | Indicates molecular weight sufficient for film formation. |

| Glass Transition ( | DSC (10°C/min) | 100°C – 110°C | Higher than PET (~78°C), providing better thermal stability. |

| Melting Point ( | DSC (10°C/min) | 240°C – 260°C | Significantly lower than 4,4'-PEBB (>300°C), aiding processability. |

| Thermal Decomposition ( | TGA | > 400°C | Ensures stability during melt processing. |

| Structure | 3,4' Isomer peaks | Confirms lack of ether linkages (DEG formation). |

Note on Crystallinity: PE-3,4'-BB crystallizes slower than PET. If the quenched sample is amorphous (transparent), annealing at

Troubleshooting Guide

-

Problem: Yellow/Brown Discoloration

-

Cause: Thermal oxidation or Titanium catalyst reduction.

-

Solution: Ensure strict

exclusion. Add phosphate stabilizers (e.g., trimethyl phosphate) at the end of Stage 1 to sequester active catalytic species if using Ti. Switch to Germanium (

-

-

Problem: Low Molecular Weight (Low Torque)

-

Cause: Insufficient vacuum or "Glycol Lock" (inability of EG to escape).

-

Solution: Check vacuum seals. Ensure the reactor surface-to-volume ratio is high (thin film generation is ideal).

-

-

Problem: Sublimation of Monomer

-

Cause: Vacuum applied too quickly before oligomerization.

-

Solution: Extend the Stage 1 duration at 240°C to ensure conversion to non-volatile oligomers before applying high vacuum.

-

References

-

Synthesis and characterization of a nematic fully aromatic polyester based on biphenyl 3,4'-dicarboxylic acid. Source: Polymer Chemistry (Royal Society of Chemistry), 2019. Context: Establishes the utility of the 3,4' "kinked" monomer in disrupting crystallinity for liquid crystalline polymers. URL:[Link]

-

X-ray Diffraction Study of the Structure of Poly(ethylene 4,4'-biphenyldicarboxylate). Source: Macromolecules (ACS Publications). Context: Provides baseline structural data for the symmetric 4,4' analog for comparison. URL:[Link]

-

Melt Polycondensation for the Synthesis of Polyester Amides. Source: CHIMIA, 2019. Context: Validates the general melt polycondensation protocols and vacuum ramping strategies used in this guide. URL:[Link]

-

High barrier biosourced polyester from dimethyl [2,2′-bifuran]-5,5′-dicarboxylate. Source: ResearchGate (Full Text Available). Context: Discusses the impact of biphenyl-like rigidity on gas barrier properties and

enhancement. URL:[Link]

Sources

Application Note & Protocol: High-Performance Polyester Synthesis via Melt Transesterification of Dimethyl 3,4'-Bibenzoate

Abstract: This document provides a comprehensive guide for the synthesis of high-performance semi-aromatic polyesters using dimethyl 3,4'-bibenzoate as a key monomer. The protocol details the melt transesterification process, a robust and widely used method in industrial polyester production.[1] This guide is intended for researchers and professionals in polymer science and materials development. It covers the theoretical underpinnings, critical process parameters, a detailed step-by-step laboratory protocol, and methods for polymer characterization.

Part 1: Theoretical Foundations & Strategic Considerations

The Melt Transesterification Reaction

Melt transesterification is a polycondensation technique used to synthesize high molecular weight polyesters from a diester and a diol.[1][2] The process is typically conducted in two stages without a solvent at elevated temperatures.

-

Stage 1: Transesterification (Ester Interchange): In the initial stage, the dimethyl ester monomer (dimethyl 3,4'-bibenzoate) reacts with a diol (e.g., ethylene glycol) at moderate temperatures (180-220°C). This reaction is an equilibrium process where the methyl group of the ester is exchanged with the alkyl group of the diol, releasing methanol as a byproduct.[3] The removal of methanol by distillation is crucial as it drives the reaction forward, according to Le Chatelier's principle.[3]

-

Stage 2: Polycondensation: As the reaction progresses and most of the methanol has been removed, the temperature is increased (250-280°C) and a high vacuum is applied. In this stage, the hydroxyl-terminated oligomers react with each other, eliminating the diol (e.g., ethylene glycol) which is then removed from the reaction vessel. This process significantly increases the polymer chain length and molecular weight.

The Role of Dimethyl 3,4'-Bibenzoate

Dimethyl 3,4'-bibenzoate is a semi-aromatic diester. The "kinked" or asymmetric nature of the 3,4'-linkage, compared to its linear 4,4' isomer, disrupts chain packing and can be used to tune the final polymer's properties.[4] Systematic exchange of linear bibenzoate monomers with this kinked isomer allows for the creation of copolyesters with adjustable crystalline and liquid crystalline (LC) properties.[4] Polymers synthesized using this monomer exhibit high thermal stability, with decomposition temperatures often exceeding 350-380°C, making them suitable for high-performance applications.[4]

Critical Parameters and Their Justification

Successful synthesis of high molecular weight polyesters is contingent on the precise control of several key parameters:

-

Catalyst Selection: The reaction is catalyzed by various metal compounds. Titanium-based catalysts, such as titanium(IV) isopropoxide (TIS) and tetrabutyl titanate (TBT), are highly effective for both the transesterification and polycondensation stages.[5][6] Antimony compounds (e.g., antimony(III) oxide) are also common.[2] These catalysts function as Lewis acids, activating the carbonyl carbon of the ester and making it more susceptible to nucleophilic attack by the diol's hydroxyl group.[1][6] The choice and concentration of the catalyst can affect not only the reaction rate but also the color and thermal stability of the final polymer.[5]

-

Temperature Profile: A staged temperature ramp is critical. The initial, lower temperature for transesterification prevents the sublimation of the dimethyl ester monomer and minimizes side reactions. The subsequent increase in temperature for polycondensation provides the necessary energy to overcome the activation barrier for the reaction between larger oligomers and facilitates the removal of the viscous diol byproduct.

-

Vacuum Application: The application of a high vacuum (<1 mbar) during the polycondensation stage is non-negotiable. It is the primary driving force for removing the eliminated diol, shifting the equilibrium towards the formation of a high molecular weight polymer. Inadequate vacuum will result in a low degree of polymerization.

-

Molar Ratio of Reactants: A slight excess of the diol (e.g., a molar ratio of diol to diester of 1.2:1 to 2:1) is often used in the first stage.[5] This ensures that the initial oligomers are hydroxyl-terminated and compensates for any diol that may be lost to evaporation during the initial heating and methanol removal stages.

Part 2: Experimental Protocol

This protocol describes the synthesis of a polyester from dimethyl 3,4'-bibenzoate and ethylene glycol.

Materials and Equipment

-

Reactants: Dimethyl 3,4'-bibenzoate (DMBB), Ethylene Glycol (EG)

-

Catalyst: Titanium(IV) isopropoxide (TIS) or Antimony(III) oxide (Sb₂O₃)

-

Equipment:

-

Glass reaction vessel (250 mL or larger) with a multi-neck lid

-

Mechanical stirrer with a high-torque motor and a suitable stirring rod/paddle

-

Nitrogen gas inlet and outlet

-

Distillation condenser and collection flask

-

High-vacuum pump with a cold trap

-

Heating mantle with a temperature controller and thermocouple

-

Manometer/vacuum gauge

-

Experimental Workflow Diagram

Caption: Workflow for the two-stage melt transesterification synthesis.

Step-by-Step Methodology

-

Reactor Preparation: Ensure the glass reactor and all components are meticulously cleaned and dried to prevent side reactions. Assemble the reactor with the mechanical stirrer, nitrogen inlet, and condenser.

-

Charging Reactants: Charge the reactor with dimethyl 3,4'-bibenzoate and ethylene glycol. A typical molar ratio is 1:1.5 (DMBB:EG).

-

Catalyst Addition: Add the catalyst. A typical concentration is 200-500 ppm relative to the weight of the final polymer. For example, add 0.05 g of Sb₂O₃ for a 100 g polymer batch.

-

Inert Atmosphere: Purge the system with dry nitrogen gas for 15-20 minutes to remove any oxygen, which can cause polymer degradation and discoloration at high temperatures. Maintain a slow, positive flow of nitrogen.

-

Stage 1 - Transesterification:

-

Begin stirring and heat the mixture to approximately 180-190°C.

-

Methanol will begin to distill off as the reactants melt and react. Collect the methanol in the receiving flask.

-

Slowly increase the temperature to 220°C over 1.5-2 hours, continuing to collect methanol. The reaction is nearing completion when the rate of methanol distillation significantly decreases.

-

-

Stage 2 - Polycondensation:

-

Stop the nitrogen flow and begin to gradually apply a vacuum to the system.

-

Simultaneously, slowly increase the temperature to 270-280°C.

-

Ethylene glycol will begin to distill off. As the viscosity of the melt increases, you may need to increase the stirrer motor's torque. The increase in viscosity is a qualitative indicator of increasing molecular weight.

-

Maintain these conditions (280°C, <1 mbar vacuum) for 2-3 hours or until the desired melt viscosity is achieved.

-

-

Reaction Completion and Product Recovery:

-

Discontinue heating and break the vacuum by reintroducing nitrogen into the system.

-

While the polymer is still molten, it can be extruded from the bottom of the reactor (if equipped) or carefully removed after cooling.

-

Allow the polymer to cool completely to room temperature under a nitrogen atmosphere. The resulting solid will be an opaque, rigid material.

-

Data Summary

| Parameter | Typical Value | Purpose/Justification |

| DMBB:EG Molar Ratio | 1 : 1.5 | Ensures hydroxyl-terminated oligomers and compensates for EG loss. |

| Catalyst Loading (Sb₂O₃) | 200-500 ppm | Catalyzes the reaction without significant polymer degradation. |

| Stage 1 Temperature | 180°C → 220°C | Promotes transesterification while preventing monomer sublimation. |

| Stage 2 Temperature | 270°C → 280°C | Increases reaction rate and facilitates removal of viscous diol. |

| Stage 2 Vacuum | < 1 mbar | Drives the polycondensation equilibrium to form high molecular weight polymer. |

| Stage 1 Duration | ~2 hours | Governed by the rate of methanol distillation. |

| Stage 2 Duration | ~3 hours | Governed by the increase in melt viscosity to the target level. |

Part 3: Polymer Characterization

To validate the synthesis and understand the properties of the resulting polyester, the following characterization techniques are recommended.

Characterization Methodologies

-

Nuclear Magnetic Resonance (¹H NMR): Confirms the polymer structure and the successful incorporation of both the bibenzoate and glycol units.[4]

-

Gel Permeation Chromatography (GPC): Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer. High molecular weights (Mn > 20,000 g/mol ) are indicative of a successful polycondensation.[4]

-

Differential Scanning Calorimetry (DSC): Measures thermal transitions, including the glass transition temperature (Tg) and melting temperature (Tm). The incorporation of the kinked 3,4'-bibenzoate unit typically results in amorphous or semi-crystalline polymers with a tunable Tg.[7][8]

-

Thermogravimetric Analysis (TGA): Assesses the thermal stability of the polymer by measuring the temperature at which weight loss occurs. Polyesters based on bibenzoate monomers generally show high thermal stability, with a 5% weight loss temperature (Td,5%) often above 380°C.[4]

Expected Results

| Property | Expected Value Range | Significance |

| Mn (GPC) | > 20,000 g/mol | Indicates successful synthesis of a high molecular weight polymer. |

| PDI (GPC) | ~2.0 | Typical for step-growth polymerization. |

| Tg (DSC) | 90 - 190 °C | Varies with diol choice and copolyester composition.[4][7] |

| Td,5% (TGA) | > 380 °C | Confirms high thermal stability suitable for demanding applications.[4] |

Reaction Pathway Visualization

Caption: Chemical pathway of the two-stage melt polymerization process.

References

-

Designing novel semi‐aromatic polyesters with dimethyl 3,3′‐bibenzoate. (2023). ResearchGate. [Link]

-

Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids. (2023). National Center for Biotechnology Information. [Link]

-

Transesterification. (n.d.). Wikipedia. [Link]

-

Synthesis of Polyester: Important Polymerization Reaction. (2023). Science Info. [Link]

-

Effect of catalyst type on molecular weight increase and coloration of poly(ethylene furanoate) biobased polyester during melt polycondensation. (2015). Royal Society of Chemistry. [Link]

- Modification of polyester resins after melt polymerization. (n.d.).

-

Recent Advances in the Enzymatic Synthesis of Polyester. (2022). MDPI. [Link]

-

Making Polyesters. (n.d.). Polymer Science Learning Center. [Link]

-

Mechanistic Details of the Titanium-Mediated Polycondensation Reaction of Polyesters: A DFT Study. (2023). MDPI. [Link]

-

Synthesis and characterization of wholly aromatic polyesters using interfacial polycondensation technique. (2011). Der Pharma Chemica. [Link]

-

Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst. (2014). National Center for Biotechnology Information. [Link]

-

Synthesis and Properties of Degradable Polyesters Based on a Lignin Derivative, 4-Hydroxybenzoic Acid. (2024). ResearchGate. [Link]

-

Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid. (2021). National Center for Biotechnology Information. [Link]

Sources

- 1. Transesterification - Wikipedia [en.wikipedia.org]

- 2. scienceinfo.com [scienceinfo.com]

- 3. pslc.ws [pslc.ws]

- 4. researchgate.net [researchgate.net]

- 5. Effect of catalyst type on molecular weight increase and coloration of poly(ethylene furanoate) biobased polyester during melt polycondensation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Hydrolysis of Dimethyl Biphenyl-3,4'-dicarboxylate to Biphenyl-3,4'-dicarboxylic Acid

Introduction

Biphenyl-3,4'-dicarboxylic acid and its derivatives are crucial building blocks in the synthesis of advanced materials and pharmaceuticals.[1][2][3][4][5] Their rigid biphenyl core and reactive carboxylic acid groups allow for the creation of high-performance polymers, metal-organic frameworks (MOFs), and various pharmaceutical compounds.[1][2][3][4] This document provides a detailed guide for the hydrolysis of dimethyl biphenyl-3,4'-dicarboxylate to its corresponding dicarboxylic acid, a fundamental transformation in accessing this versatile molecule. The protocols outlined are designed for researchers, scientists, and professionals in drug development, emphasizing safety, efficiency, and reproducibility.

I. Principles of Ester Hydrolysis

Ester hydrolysis is the cleavage of an ester bond to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.[6][7]

Base-Catalyzed Hydrolysis (Saponification): This is often the preferred method for ester hydrolysis due to its irreversible nature.[6][7] The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating the alkoxide as a leaving group. The resulting carboxylic acid is immediately deprotonated by the strong base in the reaction mixture to form a carboxylate salt, driving the equilibrium towards the products.[6][8] Subsequent acidification is required to obtain the final carboxylic acid.[8]

Acid-Catalyzed Hydrolysis: This is a reversible process and is essentially the reverse of Fischer esterification.[6][9] The reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[9][10][11][12] To drive the reaction to completion, a large excess of water is typically used.[6][9]

For the hydrolysis of dimethyl biphenyl-3,4'-dicarboxylate, base-catalyzed hydrolysis is generally more efficient and is the focus of the detailed protocol below.

II. Experimental Protocol: Base-Catalyzed Hydrolysis

This section details the step-by-step procedure for the saponification of dimethyl biphenyl-3,4'-dicarboxylate.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Dimethyl biphenyl-3,4'-dicarboxylate | ≥98% | Commercially Available | |

| Sodium Hydroxide (NaOH) | Reagent Grade | Commercially Available | Corrosive solid.[13][14][15][16] |

| Methanol (MeOH) | ACS Grade | Commercially Available | Flammable liquid. |

| Deionized Water (H₂O) | In-house | ||

| Hydrochloric Acid (HCl), concentrated | ACS Grade | Commercially Available | Corrosive liquid, gives off fumes.[13][14] |

| Round-bottom flask with reflux condenser | |||

| Magnetic stirrer and stir bar | |||

| Heating mantle | |||

| pH paper or pH meter | |||

| Büchner funnel and filter flask | |||

| Filter paper | |||

| Beakers and graduated cylinders | |||

| Thin Layer Chromatography (TLC) plates (Silica gel 60 F254) | Commercially Available | ||

| TLC developing chamber | |||

| UV lamp (254 nm) |

Experimental Workflow Diagram

Caption: Workflow for the hydrolysis of dimethyl biphenyl-3,4'-dicarboxylate.

Step-by-Step Procedure

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve dimethyl biphenyl-3,4'-dicarboxylate (1.0 eq) in methanol.

-

In a separate beaker, prepare a solution of sodium hydroxide (2.5 - 3.0 eq) in deionized water.

-

Slowly add the aqueous sodium hydroxide solution to the methanolic solution of the ester with stirring.

-

-

Hydrolysis Reaction:

-

Heat the reaction mixture to reflux using a heating mantle.

-

Maintain the reflux for a period of 2-4 hours, or until the reaction is complete.

-

-

Reaction Monitoring:

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[17][18][19][20][21]

-

Prepare a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate).

-

Spot the starting material and aliquots of the reaction mixture on a TLC plate.

-

The disappearance of the starting material spot and the appearance of a new, more polar spot (the carboxylate salt at the baseline) indicates the progress of the reaction.

-

-

Work-up and Isolation:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the methanol from the reaction mixture using a rotary evaporator.

-

Carefully acidify the remaining aqueous solution to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. This should be done in an ice bath to control the exothermic reaction.

-

A white precipitate of biphenyl-3,4'-dicarboxylic acid will form.

-

Stir the suspension in the ice bath for an additional 30 minutes to ensure complete precipitation.

-

-

Purification:

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid cake with cold deionized water to remove any inorganic salts.

-

For further purification, recrystallize the crude product from a suitable solvent system, such as aqueous ethanol or a mixture of benzene and petroleum ether.[22][23][24][25]

-

Dry the purified crystals under vacuum to obtain the final product.

-

III. Characterization of Biphenyl-3,4'-dicarboxylic acid

The identity and purity of the synthesized biphenyl-3,4'-dicarboxylic acid can be confirmed by various analytical techniques.

| Analytical Technique | Expected Results |

| Melting Point | A sharp melting point consistent with literature values. |

| ¹H NMR Spectroscopy | The spectrum should show characteristic aromatic proton signals and a downfield signal for the carboxylic acid protons. The signals corresponding to the methyl ester protons of the starting material should be absent. |

| ¹³C NMR Spectroscopy | The spectrum should show the expected number of aromatic carbon signals and a signal for the carboxylic acid carbonyl carbon. The signals for the methyl ester carbons should be absent. |

| Infrared (IR) Spectroscopy | A broad O-H stretch characteristic of a carboxylic acid (around 2500-3300 cm⁻¹) and a C=O stretch (around 1700 cm⁻¹). |

| Mass Spectrometry (MS) | The mass spectrum should show the molecular ion peak corresponding to the molecular weight of biphenyl-3,4'-dicarboxylic acid. |

IV. Process Optimization and Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Incomplete Reaction | - Insufficient reaction time or temperature.- Inadequate amount of base. | - Extend the reflux time and monitor by TLC.- Ensure at least 2 equivalents of base are used per ester group. |

| Low Yield | - Incomplete precipitation during acidification.- Loss of product during recrystallization. | - Ensure the pH is sufficiently low (~2) for complete protonation.- Use a minimal amount of hot solvent for recrystallization and allow for slow cooling. |

| Product Contamination | - Incomplete hydrolysis (presence of starting material or mono-acid).- Trapped inorganic salts. | - Ensure the reaction goes to completion.- Thoroughly wash the filtered product with cold water. Recrystallization is also effective for removing impurities.[22][24][26] |

V. Safety Precautions and Waste Disposal

Safety:

-

Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and gloves, when handling chemicals.[13][14][15][27]

-

Sodium hydroxide and concentrated hydrochloric acid are highly corrosive.[13][14][15][16] Handle them with extreme care in a well-ventilated fume hood.[14][15][27]

-

Avoid direct contact with skin and eyes.[13][15] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[16]

-

Methanol is flammable and toxic. Avoid inhalation of vapors and contact with skin.

Waste Disposal:

-

Neutralize acidic and basic aqueous waste before disposal according to institutional guidelines.

-

Dispose of organic solvents in appropriately labeled waste containers.

VI. Conclusion

The base-catalyzed hydrolysis of dimethyl biphenyl-3,4'-dicarboxylate is a robust and efficient method for the synthesis of biphenyl-3,4'-dicarboxylic acid. By following the detailed protocol and safety guidelines presented in this application note, researchers can reliably produce this valuable compound for their downstream applications in materials science and drug discovery.

References

- IG Chemical Solutions. Hydrochloric Acid and Sodium Hydroxide.

- Quora. What are four safety precautions you should take when working with sodium hydroxide?. Published July 13, 2023.

- Fisher Scientific. Safety Data Sheet. Published March 25, 2015.

- Chemistry Stack Exchange. Handling and storing sodium hydroxide, hydrochloric acid, hydrogen peroxide and isopropyl alcohol. Published June 20, 2012.

- Canadian Centre for Occupational Health and Safety. Sodium Hydroxide.

-

Koshel', G. N., et al. "Synthesis of biphenylpolycarboxylic acids. I. Synthesis of biphenyl-3,4-dicarboxylic acid by liquid-phase oxidation of 3,4-dimethylbiphenyl." J. Org. Chem. USSR (Engl. Transl.) 24.7 (1988). Available from: [Link]

- Sigma-Aldrich. Reaction Monitoring of the Esterification Progress of Benzoic Acid by using Thin-Layer Chromatography (TLC) followed by a Substance Identification with Mass Spectrometry (MS).

- Google Patents. US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.

- University of California, Irvine. Recrystallization and Crystallization.

- Washington State University. Monitoring Reactions by TLC.

- University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization.

- ChemicalBook. Biphenyl-4,4'-dicarboxylic acid | 787-70-2.

- Guidechem. Biphenyl-4,4'-dicarboxylic acid 787-70-2 wiki.

- Unknown. RECRYSTALLISATION.

- Application Spotlight: Biphenyl Dicarboxylic Acid in Materials Science.

- Google Patents. US20200361847A1 - Preparation and Purification of Biphenyldicarboxylic Acids.

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Biphenyl Dicarboxylic Acids in Advanced Materials.

- Asian Journal of Green Chemistry. Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Published January 28, 2025.

- Polymer Chemistry (RSC Publishing). Synthesis and characterization of a nematic fully aromatic polyester based on biphenyl 3,4′-dicarboxylic acid. Published June 23, 2019.

- ResearchGate. Synthesis and characterization of a nematic fully aromatic polyester based on biphenyl 3,4'-dicarboxylic acid | Request PDF.

- OSTI.GOV. Biphenyl dicarboxylates from ethene and bifuran dimethyl esters.

- Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.

- Chemistry LibreTexts. Recrystallization. Published January 29, 2023.

- Chemguide. hydrolysis of esters.

- University of Calgary. Ch20: Hydrolysis of Esters.

- Protocols.io. Synthetic Procedure of Dimethyl 2-methoxy-4,4'-biphenyldicarboxylate. Published September 13, 2023.

- Master Organic Chemistry. Basic Hydrolysis of Esters - Saponification. Published October 27, 2022.

- RSC Publishing. Synthesis and characterization of a nematic fully aromatic polyester based on biphenyl 3,4'-dicarboxylic acid. Published June 19, 2019.

-

Jencks, W. P., & Carriuolo, J. (1959). General Base Catalysis of Ester Hydrolysis. Journal of the American Chemical Society, 81(22), 5994-6001. Available from: [Link]

-

Piekacz, H. "[Detection and determination of ester plasticizers by the thin-layer chromatography method]." Roczniki Panstwowego Zakladu Higieny 24.2 (1973): 163-8. Available from: [Link]

-

IntechOpen. Molecular Analysis and Separation Using Thin-Layer Chromatography. Available from: [Link]

- Google Patents. CN103483186A - Synthesis method for 4,4'-biphenyldicarboxylic acid.

-

Organic Process Research & Development. Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Available from: [Link]

- ACS Publications. Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach.

- Chemistry LibreTexts. Acid Catalyzed Hydrolysis of Esters. Published January 22, 2023.

-

ResearchGate. Thin layer chromatogram (TLC) of esterified product and its standards.... Available from: [Link]

-

YouTube. Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. Published December 26, 2016. Available from: [Link]

-

Khan Academy. Acid-catalyzed ester hydrolysis. Available from: [Link]

-

Reddit. Good solvent for recrystalizing 4-biphenyl carboxylic acid?. Published April 6, 2025. Available from: [Link]

-

YouTube. acid-catalyzed mechanism of ester hydrolysis. Published November 12, 2019. Available from: [Link]

-

YouTube. mechanism of ester hydrolysis. Published January 15, 2019. Available from: [Link]

-

PMC. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Published June 16, 2023. Available from: [Link]

-

PubChem. Biphenyl-3,4'-dicarboxylic acid 4'-isopropyl ester (C17H16O4). Available from: [Link]

- Google Patents. US20150080546A1 - Production and Use of 3,4' and 4,4'-Dimethylbiphenyl Isomers.

-

ResearchGate. (PDF) Dimethyl biphenyl-4,4′-dicarboxylate. Available from: [Link]

-

PubMed Central. Dimethyl biphenyl-4,4′-dicarboxylate. Available from: [Link]

-

ResearchGate. Scalable Synthesis of Dimethyl Biphenyl-4,4′-Dicarboxylate from Bio-Derived 4,4′-Dimethylbiphenyl | Request PDF. Available from: [Link]

Sources

- 1. Biphenyl-4,4'-dicarboxylic acid | 787-70-2 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. ajgreenchem.com [ajgreenchem.com]

- 6. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. igchemsolutions.com [igchemsolutions.com]

- 14. quora.com [quora.com]

- 15. fishersci.com [fishersci.com]

- 16. CCOHS: Sodium Hydroxide [ccohs.ca]

- 17. 利用できないコンテンツ [sigmaaldrich.com]

- 18. s3.wp.wsu.edu [s3.wp.wsu.edu]

- 19. [Detection and determination of ester plasticizers by the thin-layer chromatography method] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. longdom.org [longdom.org]

- 21. researchgate.net [researchgate.net]

- 22. scs.illinois.edu [scs.illinois.edu]

- 23. Tips & Tricks [chem.rochester.edu]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. reddit.com [reddit.com]

- 26. US7307188B2 - Purification of carboxylic acids by complexation with selective solvents - Google Patents [patents.google.com]

- 27. chemistry.stackexchange.com [chemistry.stackexchange.com]

Application Note: Preparation of Thermotropic Liquid Crystalline Polymers (TLCPs) with 3,4'-Monomers

Executive Summary

This guide details the synthesis of thermotropic liquid crystalline polymers (TLCPs) utilizing 3,4'-monomers (e.g., 3,4'-dihydroxybenzophenone or 3-hydroxybenzoic acid derivatives). While conventional all-para aromatic polyesters (like poly(p-hydroxybenzoate)) offer exceptional mechanical strength, they are often intractable due to melting points exceeding their decomposition temperatures (

The incorporation of 3,4'-linkages introduces a controlled "kink" into the polymer backbone. This structural irregularity disrupts the crystal lattice sufficiently to lower the melting temperature (

Theoretical Basis: The "Kink" Mechanism

The central challenge in TLCP design is the trade-off between processability (low

-

Linear (1,4) Monomers: Allow perfect packing, leading to extremely high enthalpy of fusion (

) and -

3,4'-Monomers: Introduce a valence angle distinct from the 180° linearity. This acts as a "defect" in the solid state (lowering

) but allows the chain to straighten under shear in the melt state (preserving nematic alignment).

Visualization: Structural Disruption vs. Alignment

Figure 1: Mechanism of 3,4'-monomer incorporation. The "kink" lowers the melting point by increasing entropy in the solid state while permitting nematic alignment during processing.

Materials and Equipment

Reagents (Purity is Critical)

| Component | Role | Specification |

| 4-Hydroxybenzoic Acid (HBA) | Mesogenic Core (Rigid) | >99.5%, dried at 100°C |

| 3,4'-Dihydroxybenzophenone (3,4'-DHBP) | The 3,4'-Monomer (Kink) | >99%, recrystallized |

| Terephthalic Acid (TPA) | Linear Linker | >99% |

| Acetic Anhydride | Acetylation Agent | 99.5%, 5% molar excess |

| Potassium Acetate | Catalyst | Anhydrous, 100 ppm load |

Equipment

-

Reactor: 3-neck round bottom flask (glass) or Hastelloy autoclave (scale-dependent).

-

Agitation: High-torque overhead stirrer with a stainless steel anchor impeller (viscosity increases exponentially).

-

Atmosphere Control: Vacuum pump (<1 mbar capacity) and Nitrogen line (O2 < 5 ppm).

-

Heating: Salt bath or heating mantle capable of 350°C.

Experimental Protocol: Melt Acidolysis Polycondensation

This protocol utilizes the "one-pot" acidolysis method, which is superior to direct esterification for aromatic polyesters due to the low reactivity of phenols.

Workflow Diagram

Figure 2: The three-stage melt polymerization process.

Detailed Steps

Phase 1: Monomer Acetylation (In-Situ)

-

Charge: Load HBA (0.6 mol), 3,4'-DHBP (0.2 mol), and TPA (0.2 mol) into the reactor.

-

Note: The molar ratio of Diol (3,4'-DHBP) to Diacid (TPA) must be exactly 1:1. HBA is self-stoichiometric.

-

-

Add Anhydride: Add Acetic Anhydride with a 5-10% molar excess relative to the total hydroxyl groups. Add Potassium Acetate catalyst (100-200 ppm).

-

Reflux: Purge with

x3. Heat to 140°C under reflux for 1-2 hours.-

Checkpoint: Complete acetylation is verified when the solution becomes clear and homogeneous.

-

Phase 2: Acidolysis (Oligomerization)

-

Distillation Setup: Switch the condenser from reflux to distillation mode.

-

Ramp Heating: Increase temperature from 140°C to 250°C over 2 hours.

-

Acetic Acid Removal: Acetic acid will distill off. Monitor the volume. ~90% of theoretical acetic acid should be collected by the time the temperature reaches 250°C.

-

Critical Insight: If heating is too fast, monomers may sublime before reacting, disrupting stoichiometry.

-

Phase 3: Melt Polycondensation

-

High Heat: Raise temperature to 300–320°C (depending on the specific monomer ratio). The melt should appear turbid/opaque (characteristic of LC phase separation).[1]

-

Vacuum Ramp: Do not apply full vacuum instantly.

-

Reduce pressure to 500 mbar (10 min).

-

Reduce to 100 mbar (10 min).

-

Reduce to <1 mbar (hold for 30–60 min).

-

-

Shear Opalescence: Observe the melt. A "pearly" or opalescent appearance indicates the formation of the nematic mesophase.

-

Termination: Stop when the torque on the stirrer rises sharply (indicating high MW).

-

Discharge: Pressurize with

and extrude the polymer melt into a water bath or onto a cold metal plate.

Characterization & Expected Data

Key Analytical Techniques

| Technique | Parameter | Expected Observation for 3,4'-TLCP |

| POM (Polarized Optical Microscopy) | Texture | Schlieren texture or thread-like texture (Nematic) in the melt. |

| DSC (Differential Scanning Calorimetry) | ||

| TGA (Thermogravimetric Analysis) | Thermal Stability | |

| WAXD (X-Ray Diffraction) | Crystallinity | Broad halo (amorphous) + sharp peaks (crystalline). 3,4' reduces peak intensity vs 1,4. |

Data Interpretation: The "Kink" Effect

The following table illustrates the impact of replacing linear units with 3,4'-units (hypothetical data based on typical literature values for HBA/Benzophenone derivatives):

| Polymer Composition | Solubility (p-chlorophenol) | Processability | |

| 100% HBA (Linear) | >500 (Decomposes) | Insoluble | Impossible |

| 70% HBA / 30% TPA/HQ (Linear) | ~380 | Poor | Difficult |

| 70% HBA / 30% 3,4'-DHBP/TPA | 310 | Good | Excellent |

Troubleshooting Guide

Issue 1: Sublimation of Monomers

-

Symptom: White crystals appearing on the cool upper parts of the reactor flask (neck) during Phase 2.

-

Cause: TPA or HBA subliming before reacting.

-

Fix: Use a slight excess of volatile monomers (empirically determined) or reduce the

flow rate during the early stages of acidolysis to keep the vapor blanketed.

Issue 2: Discoloration (Browning/Blackening)

-

Symptom: Polymer turns dark brown instead of beige/opaque.

-

Cause: Oxidative degradation or thermal decomposition.

-

Fix: Ensure strict

exclusion (vacuum/nitrogen cycles). Reduce final polymerization temperature by 10°C.

Issue 3: Low Molecular Weight (Brittle)

-

Symptom: Product is brittle and does not form fibers when pulled from the melt.

-

Cause: Incomplete removal of acetic acid or stoichiometric imbalance.

-

Fix: Ensure vacuum is <1 mbar. Check 3,4'-DHBP purity (impurities act as chain terminators).

References

-

RSC Publishing. "Accelerating the 'one-pot' melt polycondensation for thermotropic liquid crystalline polymers." Royal Society of Chemistry. Link

-

NASA Technical Reports. "Liquid Crystalline Polymers: Synthesis and Properties." NASA Technical Reports Server. Link

-

MDPI. "Mechanism Studies of LCP Synthesis: Acidolysis and Phenolysis." MDPI Polymers. Link

-

ResearchGate. "New Mesogenic Monomer for Liquid-Crystalline Polymers Based on 3,4-Dihydroxybenzophenone." ResearchGate.[2] Link

-

MedCrave. "Liquid crystalline behavior of polymers: fundamentals, synthesis and characterizations." MedCrave Online. Link

Sources

Application Note: Engineering Semi-Aromatic Copolyesters via Kinked Monomer Incorporation

Protocol Series: Advanced Polymer Synthesis for Biomedical & Material Applications

Executive Summary

The Challenge: Conventional semi-aromatic polyesters (e.g., PET, PBT) exhibit high crystallinity and high melting temperatures (

Theoretical Basis: The Physics of "Kinking"

To engineer specific thermal and solubility profiles, one must distinguish between Flexible Kinks and Rigid Kinks .

-

Lattice Disruption (Solubility & Processing): Linear monomers (e.g., Terephthalic acid) stack efficiently (low free volume, high lattice energy). Introducing a "kink" (geometry that deviates from 180°) prevents efficient packing. This lowers the enthalpy of fusion (

), rendering the polymer amorphous and soluble in solvents like dichloromethane (DCM) or tetrahydrofuran (THF). -

Chain Mobility (

Control):-

Flexible Kinks (e.g., Isophthalic acid): Disrupt packing but allow chain rotation. Result: Lower

, minimal impact on -

Rigid Kinks (e.g., Isosorbide, Spiroglycol): Disrupt packing and sterically hinder rotation due to bulky bicyclic/spirocyclic structures. Result: Amorphous state with significantly increased

.

-

Table 1: Monomer Selection Strategy

| Monomer Type | Chemical Structure | Primary Function | Target Application |

| Isosorbide (ISB) | Rigid, V-shaped bicyclic diol | Increases | High-heat resistant bottles; Drug delivery matrices. |

| Isophthalic Acid (IPA) | Meta-substituted aromatic diacid | Lowers | Processing aid for PET; Flexible coatings. |

| Spiroglycol (SPG) | Bulky spirocyclic diol | Extreme | Optical films; High-performance blends. |

| 2,5-FDCA | Furan-based (semi-aromatic analog) | Bio-based rigidity; hinders ring-flipping.[1] | Sustainable PEF variants with high barrier properties. |

Protocol: Melt Polycondensation of Kinked Copolyesters

Objective: Synthesize Poly(ethylene-co-isosorbide terephthalate) (PEIT) as a model system. Target Composition: 50 mol% Isosorbide / 50 mol% Ethylene Glycol (diol fraction).

A. Reagents & Setup

-

Monomers: Terephthalic Acid (TPA) or Dimethyl Terephthalate (DMT); Isosorbide (ISB); Ethylene Glycol (EG).

-

Catalyst: Titanium(IV) butoxide (

) or Germanium Dioxide ( -

Stabilizers: Irganox 1010 (Antioxidant) and Triphenyl phosphate (Color stabilizer).

-

Equipment: 3-neck stainless steel or glass reactor, high-torque overhead stirrer with torque meter, high-vacuum pump (< 1 mbar), nitrogen line, Dean-Stark trap (if using TPA) or distillation column (if using DMT).

B. Step-by-Step Methodology

Step 1: Feed Ratio Calculation (The "Volatility Offset") Isosorbide and EG are volatile under vacuum. You must feed excess diol.

-

Molar Ratio: 1.0 (Diester) : 1.2-1.5 (Total Diols).

-

Critical Adjustment: Because ISB is less reactive (secondary -OH) and less volatile than EG, feed ISB at the exact target ratio, but feed EG at 20-30% excess.

Step 2: Transesterification (EI Stage)

-

Charge reactor with DMT, ISB, excess EG, and Catalyst (200-400 ppm).

-

Purge with

x3 to remove oxygen (prevents yellowing). -

Heat to 180-200°C under continuous

flow. -

Methanol will distill off. Reaction is complete when theoretical methanol yield (>95%) is collected (approx. 2-4 hours).

-

Checkpoint: The mixture should be clear. If ISB recrystallizes, raise temp to 210°C.

-

Step 3: Polycondensation (PC Stage) - The "Soft Ramp" Risk: Applying full vacuum immediately will sublime the unreacted Isosorbide, destroying stoichiometry.

-

Add Stabilizers (Irganox/TPP).

-

Raise temperature to 250-265°C .

-

Vacuum Ramp Protocol:

-

1000 mbar

500 mbar (over 15 mins). -

500 mbar

50 mbar (over 15 mins). -

50 mbar

<1 mbar (over 30 mins).

-

-

Hold at <1 mbar. Monitor Stirrer Torque .

-

Stop reaction when torque plateaus (indicating high molecular weight).

Step 4: Extrusion & Quenching

-

Release vacuum with

. -

Extrude polymer melt into ice water bath.

-

Pelletize and dry at 60°C under vacuum for 24h.

Process Visualization (Workflow)

Figure 1: Reaction workflow for incorporating volatile kinked monomers (Isosorbide) into polyester backbones, highlighting the critical vacuum ramp stage.

Characterization & Self-Validation

To ensure the protocol was successful, the following data profile must be met:

-

Compositional Drift Check (

-NMR):-

Dissolve 10mg polymer in

or TFA-d. -

Integrate signals for Terephthalate (aromatic, ~8.1 ppm), EG (aliphatic, ~4.8 ppm), and Isosorbide (multiplets at 4.6, 5.0, 5.4 ppm).

-

Validation: Calculate actual incorporation vs. feed. If ISB incorporation is <90% of feed, the vacuum ramp in Step 3 was too aggressive.

-

-

Thermal Transitions (DSC):

-

Heat-Cool-Heat cycle (-20°C to 280°C).

-

Success Criteria:

- : Should be >90°C (for 20-30% ISB) or >110°C (for 50% ISB).

- : Should be absent (fully amorphous) or broad/depressed compared to PET (260°C).

-

-

Solubility Test:

-

Attempt to dissolve 1g polymer in 10mL Chloroform.

-

Success: Clear solution within 1 hour. (Standard PET is insoluble).

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Yellow/Brown Color | Thermal degradation of Isosorbide (ether bridge cleavage). | Use high-purity ISB; Add antioxidants (Irganox 1010); Reduce max temp to <260°C. |

| Low Viscosity (Brittle) | Stoichiometric imbalance due to sublimation. | Use a packed column during esterification; Slow down the vacuum ramp; Feed excess EG. |

| Haze/Opacity | Incomplete "kinking" (residual crystallinity). | Increase ISB content (>20 mol%); Ensure rapid quenching (ice water) after extrusion. |

References

-

Isosorbide Incorporation & Properties

-

FDCA and Bio-based Variants

-

Spirocyclic Monomer Protocols

-

Isophthalic Acid Modification

Sources

- 1. researchgate.net [researchgate.net]

- 2. The search for rigid, tough polyesters with high Tg – renewable aromatic polyesters with high isosorbide content - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The search for rigid, tough polyesters with high Tg – renewable aromatic polyesters with high isosorbide content - RSC Sustainability (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Convergent Synthesis of Branched Metathesis Polymers with Enyne Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biobased aliphatic polyesters from a spirocyclic dicarboxylate monomer derived from levulinic acid - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC00724F [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Technical Support Center: Biphenyl Ester Polymerization Optimization

Topic: Minimizing Side Reactions in High-Temperature Polycondensation

Welcome to the Advanced Polymer Synthesis Support Center. User Profile: Senior Researcher / Process Engineer Context: Synthesis of Liquid Crystalline Polymers (LCPs) and Polyarylates.

This guide addresses the "High-Temperature Paradox" inherent in biphenyl ester polymerization. The rigid biphenyl moiety confers exceptional thermal and mechanical properties but necessitates high processing temperatures (often >300°C) that accelerate deleterious side reactions. This guide provides mechanistic insights and actionable protocols to decouple polymerization kinetics from degradation pathways.

Module 1: The "Black Speck" & Gelation Issue (Fries Rearrangement)

The Problem: During the melt phase, the polymer melt suddenly increases in viscosity, turns yellow/brown, or forms insoluble black specks (gels). This is often misdiagnosed as simple thermal oxidation but is frequently the result of the Fries Rearrangement .

The Mechanism: At high temperatures, particularly in the presence of Lewis acid catalysts (Ti, Sn, Sb), the ester linkage undergoes a rearrangement. The acyl group migrates to the ortho position of the phenolic ring, converting the linear ester backbone into a branched hydroxy-ketone structure. This leads to:

-

Branching: Destroys linearity required for liquid crystallinity.

-

Crosslinking: Leads to gelation (black specks).

-

Coloration: The resulting ketone is a chromophore.

Visualizing the Pathway:

Caption: The Fries Rearrangement pathway where linear ester bonds convert to branched ketones under thermal stress, leading to catastrophic gelation.

Troubleshooting Protocol:

| Symptom | Root Cause | Corrective Action |

| Yellowing | Early-stage Fries Rearrangement or Oxidation. | Switch Catalyst: Move from Titanium tetrabutoxide (TBT) to Potassium Acetate (KOAc). Alkali metals are less active for Fries rearrangement than transition metals [1]. |

| Gelation | Extensive crosslinking via Fries products. | Temperature Staging: Do not exceed 280°C in the melt. Stop reaction at 90-95% conversion and finish via Solid State Polymerization (SSP) [2]. |

| Brittle Polymer | Loss of MW or branching. | Check Vacuum: Ensure vacuum is <1 Torr to remove acetic acid/phenol byproducts which drive the equilibrium back or catalyze acidolysis. |

Module 2: Molecular Weight Stagnation (Stoichiometry & Volatility)

The Problem: The reaction stalls at low intrinsic viscosity (IV), or the molecular weight drops during the final stages.

The Mechanism: Biphenyl monomers (e.g., 4,4'-biphenol) are solids with high melting points, but they can sublime under high vacuum/temperature before reacting.

-

Stoichiometric Imbalance: Loss of volatile monomer (usually the diol or biphenol) shifts the ratio away from 1:1, capping the molecular weight according to the Carothers equation.

-

Acidolysis Route: If using the acetoxy route (reacting diacetates with dicarboxylic acids), incomplete removal of acetic acid prevents forward equilibrium.

Experimental Workflow for Stoichiometry Control:

-

Monomer Charging:

-

Charge a 1-2 mol% excess of the more volatile monomer (typically the diol/biphenol) to account for sublimation losses.

-

-

Acetylation Step (If using Acetoxy route):

-

Perform acetylation in situ with acetic anhydride.

-

Checkpoint: Ensure >99% acetylation before raising temperature. Free phenolic groups oxidize easily.

-

-

Vacuum Ramping (Critical):

-

Do not apply full vacuum immediately.

-

Step 1: Atmospheric pressure (N2 flow) up to 260°C (Oligomerization).

-

Step 2: Gradual ramp to 10 Torr over 30 mins.

-

Step 3: Full vacuum (<1 Torr) only when conversion >80%.

-

Module 3: Discoloration & Oxidative Stability

The Problem: Polymer turns brown/black even without gelation.

The Mechanism: Biphenyl structures are electron-rich. At high T, traces of oxygen form quinone-like structures.

-

Trace Metals: Catalyst residues (Sb, Ti) can catalyze oxidation.

-

Dead Spots: Polymer stuck on stirrer shafts or reactor walls degrades ("cooks") and falls back into the melt.

Preventative Maintenance:

-

Reactor Design: Use helical ribbon impellers to ensure surface renewal and minimize dead spots near the reactor wall.

-

Antioxidants: Add phosphite-based stabilizers (e.g., typically 1000 ppm) before the vacuum stage. Phosphites reduce quinones back to phenols and chelate metal catalyst residues [3].

FAQ: Quick-Fire Solutions

Q: Can I use standard PET catalysts (Antimony Trioxide) for Biphenyl Esters? A: generally No. Antimony requires high temperatures to be active, which overlaps with the degradation window of biphenyl esters. Zinc Acetate or Potassium Acetate are preferred for transesterification as they operate at lower temperatures and minimize color formation.

Q: My polymer precipitates out of the melt early. Why? A: You are seeing Premature Crystallization . Biphenyl esters form liquid crystals or high-melting crystallites. If the polymer crystallizes, the reactive end groups become immobile, stopping the reaction.

-

Fix: Increase the reactor temperature to maintain the "nematic melt" state, OR add a disruption monomer (e.g., Hydroquinone or Isophthalic acid) to lower the melting point.

Q: How do I remove the "Black Specks" from my final product? A: You cannot filter them easily once formed. They are crosslinked gels. You must prevent them. If they appear, you must disassemble and clean the reactor (pyrolysis cleaning) because they will seed degradation in the next batch.

Decision Tree: The "Rescue" Protocol

Caption: Diagnostic flow for identifying root causes of polymerization failure based on visual and physical symptoms.

References

- Kricheldorf, H. R. (2001). Syntheses and Properties of High-Performance Engineering Polymers. Wiley-VCH.

-

Papaspyrides, C. D., & Vouyiouka, S. N. (2009). Solid State Polymerization.[1][2][3] Wiley. Link (Authoritative source on using SSP to avoid melt degradation).

- Scheirs, J., & Long, T. E. (2003). Modern Polyesters: Chemistry and Technology of Polyesters and Copolyesters. Wiley.

-

Jackson, W. J., & Kuhfuss, H. F. (1976). Liquid Crystal Polymers.[4][5][6][7] I. Preparation and Properties of p-Hydroxybenzoic Acid Copolyesters. Journal of Polymer Science: Polymer Chemistry Edition. (Foundational paper on biphenyl/aromatic ester synthesis conditions).

- Nakamura, S., et al. (1993). Thermal Degradation of Whole Aromatic Polyesters. Journal of Applied Polymer Science.

Sources

- 1. catalogimages.wiley.com [catalogimages.wiley.com]

- 2. download.e-bookshelf.de [download.e-bookshelf.de]

- 3. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 4. openaccessjournals.com [openaccessjournals.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. mdpi.com [mdpi.com]

- 7. Side-chain Liquid Crystal Polymers (SCLCP): Methods and Materials. An Overview - PMC [pmc.ncbi.nlm.nih.gov]

Removal of residual catalyst from biphenyl dicarboxylate resins

An in-depth guide to navigating the challenges of residual catalyst removal from biphenyl dicarboxylate resins, tailored for researchers and drug development professionals.

Technical Support Center: Catalyst Removal and Troubleshooting

Welcome to the technical support center for the purification of biphenyl dicarboxylate resins. The increasing use of palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, in the synthesis of Active Pharmaceutical Ingredients (APIs) and advanced intermediates necessitates robust methods for removing residual metal catalysts.[1][2] Failure to adequately remove these impurities can compromise downstream chemistry, interfere with biological assays, and, most critically, fail to meet stringent regulatory limits set by bodies like the International Conference on Harmonisation (ICH).[2][3]

This guide provides a structured, question-and-answer approach to troubleshoot common issues encountered during the removal of residual catalysts, with a primary focus on palladium.

Frequently Asked Questions (FAQs)

Q1: Why is the removal of residual palladium so critical in pharmaceutical development?

The primary driver for palladium removal is regulatory compliance. Elemental impurities are strictly controlled in drug products to ensure patient safety.[3][4] The ICH Q3D guideline establishes Permitted Daily Exposure (PDE) limits for various metals, including palladium. For an oral medication, the PDE for palladium is typically 100 µ g/day , which translates to a concentration limit (e.g., 10 ppm for a 10g daily dose) in the final API.[2][5] Beyond regulatory mandates, residual palladium can also exhibit catalytic activity, potentially degrading the API over time or catalyzing unwanted side reactions in subsequent synthetic steps.

| Administration Route | Palladium (Pd) PDE | Typical Concentration Limit (Option 1, ≤10g/day dose) |

| Oral | 100 µ g/day | 10 ppm (µg/g) |

| Parenteral | 10 µ g/day | 1 ppm (µg/g) |

| Inhalation | N/A (Defaults to Oral PDE) | 10 ppm (µg/g) |

| Data sourced from ICH Q3D Guidelines.[5][6] |

Q2: What are the primary methods for removing residual palladium?